molecular formula C26H38BrN3 B1679843 Nonylacridine orange CAS No. 75168-11-5

Nonylacridine orange

Cat. No. B1679843
CAS RN: 75168-11-5
M. Wt: 472.5 g/mol
InChI Key: DRBHTUDHPPBMCD-UHFFFAOYSA-M
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Description

Nonylacridine Orange, also known as 10-Nonyl Acridine Orange (NAO), is a mitochondrial-specific fluorochrome . It is well retained in the mitochondria, making it a useful probe for following mitochondria during isolation and after cell fusion . It is toxic at high concentrations and apparently binds to cardiolipin in all mitochondria, regardless of their energetic state .


Synthesis Analysis

A study was designed to develop a fast and convenient methodology for the preparation of 10-nonyl acridine orange (NAO) and its silyl analogues to improve their photo-physical properties for the detection and quantification of cardiolipin (CL) . Optimized conditions allow the effective synthesis of NAO analogues with good yield and excellent purity .


Molecular Structure Analysis

The chemical formula of Nonylacridine Orange is C26H38BrN3 . Its exact mass is 471.22 and its molecular weight is 471.515 . The elemental analysis shows that it contains 66.09% Carbon, 8.11% Hydrogen, 16.91% Bromine, and 8.89% Nitrogen .


Chemical Reactions Analysis

Nonylacridine Orange has been used to analyze mitochondria by flow cytometry, characterize multidrug resistance, and measure changes in mitochondrial mass during apoptosis in rat thymocytes .

Scientific Research Applications

Mitochondrial Probe

Acridine orange 10-nonyl bromide is a metachromatic dye that is well retained in the mitochondria, making it a useful probe for following mitochondria during isolation and after cell fusion . The mitochondrial uptake is reported to not depend on membrane potential, unlike many other mitochondrial probes .

Analysis of Mitochondria by Flow Cytometry

This compound has been used to analyze mitochondria by flow cytometry . It is toxic at high concentrations and apparently binds to cardiolipin in all mitochondria, regardless of their energetic state .

Characterization of Multidrug Resistance

Acridine orange 10-nonyl bromide has been used to characterize multidrug resistance . This could be particularly useful in the field of pharmacology and drug development.

Measurement of Changes in Mitochondrial Mass During Apoptosis

This compound has been used to measure changes in mitochondrial mass during apoptosis . This could provide valuable insights into the process of cell death and could be particularly useful in cancer research.

Fluorescence Surgery and Cancer Therapy

Emergent research has highlighted novel applications of Acridine orange 10-nonyl bromide for fluorescence surgery and cancer therapy . It has been used as an intraoperative fluorescent dye and as a novel photo- and radio-sensitizer .

DNA Intercalation

Acridine orange 10-nonyl bromide is known to intercalate into double-stranded DNA . This property is principally responsible for the mode of action of acridine and could have implications in various biological processes involving DNA and related enzymes .

Photodynamic Therapy

Acridine orange 10-nonyl bromide has been used in photodynamic therapy . This involves the use of light to activate a photosensitizing agent, in this case, acridine orange 10-nonyl bromide, which can kill nearby cells .

Radiodynamic Therapy

There is also research into the use of Acridine orange 10-nonyl bromide in radiodynamic therapy . This is a form of therapy that uses ionizing radiation to activate a radiosensitizing agent, which can kill nearby cells .

Mechanism of Action

Target of Action

Acridine Orange 10-Nonyl Bromide, also known as 3,6-Bis(dimethylamino)-10-nonylacridin-10-ium bromide or Nonylacridine Orange, is primarily targeted towards the mitochondria in cells . More specifically, it incorporates into the cardiolipin-rich inner mitochondrial membrane . Cardiolipin is a phospholipid that is typically found in the membranes of mitochondria and plays a crucial role in several mitochondrial processes.

Mode of Action

The compound selectively binds to cardiolipin-containing liposomes over phosphatidylserine- and phosphatidylinositol-containing liposomes . This selective binding allows the compound to be well-retained in the mitochondria, making it a useful probe for tracking mitochondria during isolation and after cell fusion .

Biochemical Pathways

The compound’s interaction with the mitochondria affects various biochemical pathways. It has been used to analyze mitochondria by flow cytometry, characterize multidrug resistance, and measure changes in mitochondrial mass during apoptosis . The compound’s ability to bind to cardiolipin in the mitochondria, regardless of their energetic state, allows it to be used in these diverse applications .

Pharmacokinetics

It is known that the compound is toxic at high concentrations . More research is needed to fully understand the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

The compound’s action results in the staining of mitochondria, allowing for the analysis of mitochondrial structure and function . It has been used to measure changes in mitochondrial mass during apoptosis, a process of programmed cell death .

Action Environment

The compound is able to withstand low pH environments, allowing it to penetrate acidic organelles such as lysosomes and phagolysosomes . This ability to function in various pH environments influences the compound’s action, efficacy, and stability.

Safety and Hazards

Nonylacridine Orange may cause coughing or mild irritation when inhaled . It may cause discomfort if swallowed and prolonged skin contact may cause redness and irritation . It may also cause temporary eye irritation . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

Although the number of studies on the clinical use of Nonylacridine Orange is limited, pilot studies have demonstrated the safety and feasibility of its application as an intraoperative fluorescent dye and as a novel photo- and radio-sensitizator . Further clinical studies are necessary to more definitively assess the clinical benefit of Nonylacridine Orange-based fluorescence guidance, therapy for sarcomas, and to establish feasibility of this new approach for the treatment of other tumor types .

properties

IUPAC Name

3-N,3-N,6-N,6-N-tetramethyl-10-nonylacridin-10-ium-3,6-diamine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N3.BrH/c1-6-7-8-9-10-11-12-17-29-25-19-23(27(2)3)15-13-21(25)18-22-14-16-24(28(4)5)20-26(22)29;/h13-16,18-20H,6-12,17H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBHTUDHPPBMCD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226159
Record name Nonylacridine Orange
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonylacridine orange

CAS RN

75168-11-5
Record name Nonylacridine Orange
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075168115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonylacridine Orange
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Bis(dimethylamino)-10-nonylacridinium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NONYLACRIDINE ORANGE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C467Q911Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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